5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole
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Overview
Description
5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The pyrazole ring is known for its presence in various pharmacologically active molecules, while the oxazole ring is often found in natural products and synthetic compounds with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole typically involves the formation of the pyrazole and oxazole rings through cyclization reactions. One common method involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate oxazole precursor under acidic or basic conditions to promote cyclization . Another approach involves the use of multicomponent reactions, where the pyrazole and oxazole rings are formed simultaneously in a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the oxazole ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar in structure but with different substituents, leading to varied biological activities.
2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Contains a thiazole ring instead of an oxazole ring, resulting in different chemical properties and applications.
Uniqueness
5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole is unique due to the combination of the pyrazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-6-14-15(7-1)11-4-2-10(3-5-11)12-8-13-9-16-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNODROMNPJRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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